molecular formula C15H10FN3O4S B7460739 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No. B7460739
M. Wt: 347.3 g/mol
InChI Key: FQHYAHVNCKJTRP-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, also known as FFC or F36, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FFC is a member of the thiazole family and has been synthesized for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells, malaria parasites, and tuberculosis bacteria.
Biochemical and Physiological Effects
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites and tuberculosis bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be effective against a range of diseases. However, N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study.

Future Directions

There are several future directions for research on N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide. One area of interest is exploring its potential use in combination with other drugs to improve its efficacy. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that can improve its solubility and other properties. Finally, N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide could be studied for its potential use in other diseases beyond cancer, malaria, and tuberculosis.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-bromo-5-methylthiazole to form 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The amine is then reacted with 5-nitro-2-furoic acid to produce N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has shown potential in medical research as a potential treatment for various diseases such as cancer, malaria, and tuberculosis. Studies have shown that N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to be effective against malaria and tuberculosis.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c1-8-13(9-2-4-10(16)5-3-9)17-15(24-8)18-14(20)11-6-7-12(23-11)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHYAHVNCKJTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

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